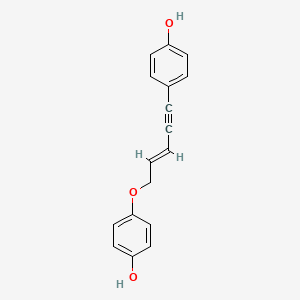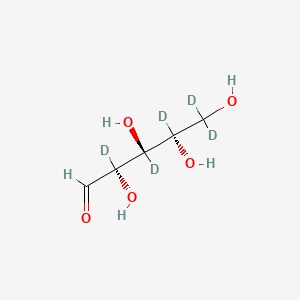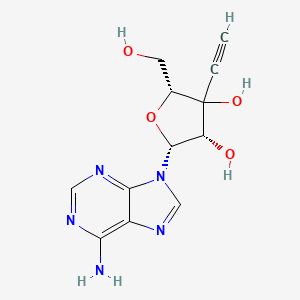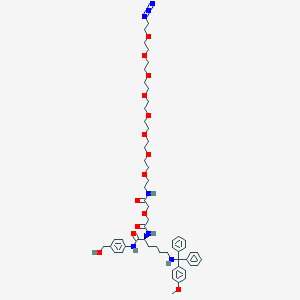
Asparenydiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Asparenyldiol can be synthesized through various organic synthesis routes. One common method involves the reaction of phenolic compounds with alkyne-containing reagents under specific conditions. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition, forming the desired product .
Industrial Production Methods: In industrial settings, the production of Asparenyldiol involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in specialized reactors designed to handle the specific requirements of the synthesis process .
化学反应分析
Types of Reactions: Asparenyldiol undergoes several types of chemical reactions, including:
Oxidation: Asparenyldiol can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The alkyne group in Asparenyldiol allows it to participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Copper catalysts are commonly employed in azide-alkyne cycloaddition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized phenolic compounds, while reduction can produce reduced phenolic derivatives .
科学研究应用
Asparenyldiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Asparenyldiol is investigated for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: It is used in the development of new materials and compounds with specific chemical properties.
作用机制
The mechanism of action of Asparenyldiol involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition. This reaction allows it to form stable triazole linkages with azide-containing molecules. The antioxidant properties of Asparenyldiol are attributed to its phenolic structure, which can neutralize free radicals and reduce oxidative stress .
相似化合物的比较
Phenols: Asparenyldiol is structurally similar to other phenolic compounds, which also exhibit antioxidant properties.
Monophenols: It shares similarities with monophenols, which are single-ring phenolic compounds.
Xanthones: Asparenyldiol is related to xanthone derivatives, which are known for their biological activities.
Uniqueness: Asparenyldiol’s uniqueness lies in its dual functionality as an antioxidant and a click chemistry reagent. This combination of properties makes it particularly valuable in research and industrial applications, where both antioxidant activity and the ability to form stable linkages are desired .
属性
CAS 编号 |
166762-98-7 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
4-[(E)-5-(4-hydroxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C17H14O3/c18-15-7-5-14(6-8-15)4-2-1-3-13-20-17-11-9-16(19)10-12-17/h1,3,5-12,18-19H,13H2/b3-1+ |
InChI 键 |
GXRXAVMCQJHRCM-HNQUOIGGSA-N |
手性 SMILES |
C1=CC(=CC=C1C#C/C=C/COC2=CC=C(C=C2)O)O |
规范 SMILES |
C1=CC(=CC=C1C#CC=CCOC2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)





![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)
![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)


![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)
